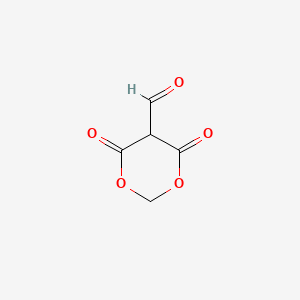

4,6-Dioxo-1,3-dioxane-5-carbaldehyde

Description

4,6-Dioxo-1,3-dioxane-5-carbaldehyde (CAS: 72793-38-5) is a cyclic carbonyl compound with the molecular formula C₇H₈O₅ and a molecular weight of 172.14 g/mol . Structurally, it features a 1,3-dioxane ring substituted with two ketone groups at positions 4 and 6 and a carbaldehyde group at position 4. The 2,2-dimethyl substituents on the dioxane ring enhance its steric stability, making it a versatile intermediate in organic synthesis. This compound is often utilized in the preparation of pharmaceuticals and bioactive molecules, such as 4(1H)-quinolone derivatives, which are precursors for anticancer and antimalarial agents .

Properties

Molecular Formula |

C5H4O5 |

|---|---|

Molecular Weight |

144.08 g/mol |

IUPAC Name |

4,6-dioxo-1,3-dioxane-5-carbaldehyde |

InChI |

InChI=1S/C5H4O5/c6-1-3-4(7)9-2-10-5(3)8/h1,3H,2H2 |

InChI Key |

UUFRHOZNVCCZKM-UHFFFAOYSA-N |

Canonical SMILES |

C1OC(=O)C(C(=O)O1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde typically involves the reaction of Meldrum’s acid with formylating agents. One common method is the reaction of Meldrum’s acid with formic acid or formic anhydride in the presence of a catalyst . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

The purity and yield of the product can be optimized by controlling the reaction parameters and purification processes .

Chemical Reactions Analysis

4,6-Dioxo-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,6-Dioxo-1,3-dioxane-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction . For example, in biochemical studies, the compound may interact with enzymes and other biomolecules to modulate their activity and function .

Comparison with Similar Compounds

Structural Analogs in the Dioxane Family

The compound shares structural similarities with other dioxane derivatives, particularly those containing dioxo and carbonyl groups:

Key Observations :

- Functional Groups: Unlike ethyl dioxane esters (used in lubricants) or naphthoquinones (used in redox inhibition) , 4,6-Dioxo-1,3-dioxane-5-carbaldehyde’s carbaldehyde group enables nucleophilic addition reactions, making it valuable for constructing heterocyclic frameworks .

- Stability: The 2,2-dimethyl substituents in the target compound confer greater steric and thermal stability compared to non-alkylated dioxanes (e.g., APX2009’s naphthoquinone core is more redox-active but less stable under acidic conditions) .

Pharmacological Potential

While the target compound’s derivatives show promise in drug discovery (e.g., HER2 inhibition in cancer) , APX2009 exemplifies a structurally distinct dioxo compound optimized for enhanced bioavailability and redox inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.